molecular formula C11H10N4 B12820276 2-(4-Methyl-1H-imidazol-2-yl)-1H-benzo[d]imidazole

2-(4-Methyl-1H-imidazol-2-yl)-1H-benzo[d]imidazole

Cat. No.: B12820276
M. Wt: 198.22 g/mol
InChI Key: PORSQGVRANGKJQ-UHFFFAOYSA-N
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Description

2-(4-Methyl-1H-imidazol-2-yl)-1H-benzo[d]imidazole is a heterocyclic compound that features both imidazole and benzimidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1H-imidazol-2-yl)-1H-benzo[d]imidazole typically involves the condensation of 4-methylimidazole with o-phenylenediamine under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired product. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1H-imidazol-2-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Methyl-1H-imidazol-2-yl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1H-imidazol-2-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methyl-1H-imidazol-2-yl)-1H-benzo[d]imidazole is unique due to the presence of both imidazole and benzimidazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H10N4

Molecular Weight

198.22 g/mol

IUPAC Name

2-(5-methyl-1H-imidazol-2-yl)-1H-benzimidazole

InChI

InChI=1S/C11H10N4/c1-7-6-12-10(13-7)11-14-8-4-2-3-5-9(8)15-11/h2-6H,1H3,(H,12,13)(H,14,15)

InChI Key

PORSQGVRANGKJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)C2=NC3=CC=CC=C3N2

Origin of Product

United States

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